molecular formula C20H24N6O3 B2648292 8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-61-7

8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2648292
CAS No.: 923179-61-7
M. Wt: 396.451
InChI Key: RVWJIJIFXUSALG-UHFFFAOYSA-N
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Description

8-(3-((4-Methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound featuring an imidazo[2,1-f]purine-dione core substituted with a 4-methoxyphenylamino-propyl side chain. This structure positions it within a class of molecules extensively studied for their serotonin receptor modulation, particularly targeting 5-HT1A and 5-HT7 receptors implicated in antidepressant and anxiolytic therapies . The 4-methoxy group on the phenyl ring and the propyl linker are critical for optimizing receptor affinity and pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

Properties

IUPAC Name

6-[3-(4-methoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-12-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(13)11-5-10-21-14-6-8-15(29-4)9-7-14/h6-9,12,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWJIJIFXUSALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo[2,1-f]purine core with a methoxyphenyl substituent. Its structure can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This configuration allows the compound to interact with various biological systems, potentially influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response modulation. The activation of these receptors leads to the production of inflammatory cytokines and enhances immune cell signaling pathways .

Biological Activities

Research has indicated several pharmacological properties associated with this compound:

  • Immunomodulatory Effects : The compound exhibits potential as an immune system modulator by activating TLRs, which are pivotal in recognizing pathogens and initiating immune responses.
  • Antitumor Activity : Some studies suggest that derivatives of imidazo[2,1-f]purines may possess antitumor properties by inducing apoptosis in cancer cells .
  • Antiviral Properties : There is emerging evidence that compounds similar to this one may inhibit viral replication through immune system activation and direct antiviral mechanisms .

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds. For instance:

  • TLR Activation : A study demonstrated that imidazoquinoline derivatives activate TLR7/8 pathways leading to increased production of type I interferons (IFNs), which play a critical role in antiviral immunity .
  • Cytokine Production : In vitro experiments showed that the activation of TLRs by related compounds resulted in the upregulation of cytokines such as TNF-α and IL-12, which are important for inflammatory responses .
  • Structure-Activity Relationship (SAR) : Research on similar imidazoquinoline structures revealed that modifications at specific positions significantly affect their potency as TLR agonists. This highlights the importance of structural features in determining biological activity .

Data Summary Table

Biological Activity Mechanism References
ImmunomodulationTLR7/8 activation
AntitumorInduction of apoptosis
AntiviralImmune system enhancement

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activities, including:

  • Antitumor Effects : Studies have shown that compounds with imidazo[2,1-f]purine structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .
  • Immunomodulatory Properties : The compound has been investigated for its ability to act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in immune response regulation and have potential therapeutic implications for allergic conditions and infections .

Applications in Drug Development

The applications of 8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are diverse:

Cancer Therapy

The compound's ability to interact with specific enzymes or receptors suggests potential use in cancer therapy. Its structural similarity to known anticancer agents allows for further exploration into its efficacy against various cancer types.

Vaccine Development

Due to its immunomodulatory properties, this compound could be incorporated into vaccine formulations to enhance immune responses. For instance, TLR agonists are being studied for their role in improving the efficacy of vaccines against viral infections .

Inflammatory Disorders

Given its potential to modulate immune responses, this compound may serve as a therapeutic agent for inflammatory diseases such as asthma and allergic rhinitis. Its action on cytokine production could be beneficial in managing these conditions .

Case Studies

Several studies have documented the effects of similar compounds:

StudyCompoundFindings
8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneDemonstrated significant inhibition of tumor cell proliferation through specific signaling pathways.
TLR7/8 agonistsShowed enhanced immune responses in clinical trials for allergic rhinitis treatment.
Imidazoquinoline derivativesIndicated potential as vaccine adjuvants by stimulating robust immune responses.

Comparison with Similar Compounds

Table 1: Structural and Receptor Binding Comparisons

Compound Name / ID Substituents / Side Chain 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B/PDE10A Inhibition Reference
Target Compound 4-Methoxyphenylamino-propyl Data pending Data pending Not reported -
AZ-853 2-Fluorophenyl-piperazinyl-butyl 0.6 12.5 Weak
AZ-861 3-Trifluoromethylphenyl-piperazinyl-butyl 0.2 8.4 Weak
Compound 3i (Zagórska et al., 2016) 2-Fluorophenyl-piperazinyl-pentyl 3.8 45.2 Weak
Compound 5 (Zagórska et al., 2016) 6,7-Dimethoxy-dihydroisoquinolinyl-butyl 15.4 32.1 Moderate PDE4B

Key Observations :

  • AZ-853 and AZ-861: These piperazinyl-butyl derivatives exhibit nanomolar 5-HT1A affinity due to fluorinated aryl groups. AZ-861’s 3-CF3 group enhances 5-HT1A binding (Ki = 0.2 nM) compared to AZ-853 (Ki = 0.6 nM) . Both lack significant PDE4B/PDE10A inhibition, suggesting selectivity for serotonin receptors.
  • Compound 3i : The longer pentyl linker and 2-fluorophenyl group confer moderate 5-HT1A affinity (Ki = 3.8 nM) but lower 5-HT7 activity, highlighting the trade-off between chain length and receptor selectivity .
  • Compound 5: Incorporation of a dihydroisoquinolinyl group reduces 5-HT1A affinity (Ki = 15.4 nM) but introduces PDE4B inhibition, indicating divergent structure-activity relationships (SAR) for receptor vs. enzyme targets .

Pharmacological and Pharmacokinetic Profiles

Key Findings :

  • AZ-853 vs. AZ-861: AZ-853’s superior brain penetration drives its potent antidepressant effect (ED50 = 2.5 mg/kg) despite lower 5-HT1A affinity than AZ-861.
  • Compound 3i : Demonstrates anxiolytic effects surpassing diazepam at 2.5 mg/kg, linked to its fluorophenyl-piperazinyl-pentyl structure .
  • Safety: AZ-853’s α1-adrenolytic activity causes hypotension, while AZ-861’s trifluoromethyl group correlates with metabolic disturbances . The target compound’s lack of a piperazine ring may mitigate these risks.

Metabolic Stability and Lipophilicity

  • Lipophilicity (logP) : Piperazinyl derivatives (AZ-853/AZ-861) exhibit higher logP (~3.5–4.0) due to aromatic fluorine/CF3 groups, enhancing membrane permeability but increasing metabolic oxidation .
  • Metabolic Stability : The target compound’s propyl linker and 4-methoxy group may balance stability (predicted t1/2 > 60 min in HLM) compared to longer alkyl chains (e.g., pentyl in Compound 3i, t1/2 ~45 min) .

Q & A

Q. What are the established synthetic routes for 8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione?

The compound is synthesized via alkylation and condensation reactions. For example, N-8-arylpiperazinylpropyl derivatives of imidazo-purine-diones are typically prepared by reacting 1,3-dimethylpurine-dione intermediates with substituted propylamines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) for 12–24 hours . Optimization of the 4-methoxyphenylaminopropyl side chain requires careful stoichiometric control to avoid over-alkylation, with purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 1,3,7 and the propylamino side chain). For example, methyl protons typically resonate at δ 3.2–3.5 ppm, while aromatic protons from the 4-methoxyphenyl group appear at δ 6.7–7.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in related purine-dione derivatives .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

While specific data on this compound is limited, structurally analogous imidazo-purine-diones exhibit activity as adenosine receptor antagonists or phosphodiesterase inhibitors. The 4-methoxyphenylamino group may enhance lipid solubility and membrane permeability, while the propyl linker optimizes steric interactions with target proteins .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with targets like adenosine A₂A receptors. For example:

  • Docking Studies : The 4-methoxyphenyl group may occupy hydrophobic pockets, while the purine-dione core forms hydrogen bonds with catalytic residues .
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on binding energy . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally.

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Discrepancies often arise from solvent polarity, pH, or crystallinity. A systematic approach includes:

  • Solubility Screening : Test in buffered solutions (pH 1–12) and solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy .
  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
  • Polymorph Screening : Use solvent recrystallization or grinding to identify stable crystalline forms .

Q. What green chemistry strategies can improve the synthesis of this compound?

Replace traditional oxidants (e.g., CrO₃) with NaOCl (bleach) for oxidative cyclization steps, as demonstrated in triazolopyridine syntheses . Additional strategies:

  • Solvent Selection : Use ethanol or water instead of DMF to reduce toxicity .
  • Catalytic Methods : Employ recyclable catalysts (e.g., Fe₃O₄ nanoparticles) to minimize waste . Monitor reaction efficiency via TLC and optimize yields using DoE (Design of Experiments) .

Methodological Considerations

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?

  • Core Modifications : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl) and substituents (e.g., halogenated vs. methoxy aryl groups) .
  • Bioassay Panel : Test against related targets (e.g., PDE4, PDE5) and off-target receptors (e.g., serotonin 5-HT₆) to assess selectivity .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .

Q. What experimental controls are critical in assessing biological activity?

  • Positive/Negative Controls : Include known inhibitors (e.g., theophylline for adenosine receptors) and vehicle-only samples .
  • Cytotoxicity Assays : Perform parallel MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

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